molecular formula C20H24ClN3S B584698 4-Chloro Perazine-d8 CAS No. 1346600-16-5

4-Chloro Perazine-d8

Cat. No.: B584698
CAS No.: 1346600-16-5
M. Wt: 381.992
InChI Key: FRPMPGQTRXUECE-DHNBGMNGSA-N
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Description

4-Chloro Perazine-d8 is a deuterated form of 4-Chloro Perazine, which is a related compound of Prochlorperazine. It is a potent antagonist of dopamine and serotonin receptors and is used in the treatment of various psychiatric disorders. The compound is labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

The synthesis of 4-Chloro Perazine-d8 involves several steps, including the incorporation of deuterium atoms into the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product.

Chemical Reactions Analysis

4-Chloro Perazine-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

4-Chloro Perazine-d8 has a wide range of scientific research applications:

    Chemistry: It is used as a chemical reference in NMR spectroscopy to study the structure, reaction mechanism, and reaction kinetics of compounds.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo in a safe manner.

    Medicine: As a deuterated form of an antipsychotic drug, it is used in the treatment of psychiatric disorders and to study the pharmacokinetics and pharmacodynamics of related drugs.

    Industry: It is used in the production of high-quality, certified reference materials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro Perazine-d8 is primarily related to its anti-dopaminergic effects. It blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This action helps in the treatment of psychiatric disorders by reducing the activity of dopamine in the brain. Additionally, it also blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

4-Chloro Perazine-d8 is similar to other piperazine derivatives, such as:

    Prochlorperazine: A non-deuterated form used in the treatment of schizophrenia and anxiety.

    Trifluoperazine: Another piperazine derivative used as an antipsychotic.

    Fluphenazine: A piperazine derivative with similar antipsychotic properties.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic research. This labeling allows for more precise studies of the compound’s behavior and interactions in various environments.

Properties

IUPAC Name

4-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPMPGQTRXUECE-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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